molecular formula C18H11FN4S2 B11120056 2-Amino-6-[(2-fluorobenzyl)sulfanyl]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile

2-Amino-6-[(2-fluorobenzyl)sulfanyl]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile

Cat. No.: B11120056
M. Wt: 366.4 g/mol
InChI Key: KUFOZBMAJKNPCW-UHFFFAOYSA-N
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Description

2-AMINO-5-CYANO-6-[(2-FLUOROBENZYL)SULFANYL]-4-(2-THIENYL)-3-PYRIDYL CYANIDE is a complex organic compound with a unique structure that includes a pyridyl cyanide core, a thiophene ring, and a fluorobenzyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-CYANO-6-[(2-FLUOROBENZYL)SULFANYL]-4-(2-THIENYL)-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free reactions, fusion methods, and the use of advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5-CYANO-6-[(2-FLUOROBENZYL)SULFANYL]-4-(2-THIENYL)-3-PYRIDYL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst used .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with modified functional groups .

Scientific Research Applications

2-AMINO-5-CYANO-6-[(2-FLUOROBENZYL)SULFANYL]-4-(2-THIENYL)-3-PYRIDYL CYANIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-AMINO-5-CYANO-6-[(2-FLUOROBENZYL)SULFANYL]-4-(2-THIENYL)-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-AMINO-5-CYANO-6-[(2-FLUOROBENZYL)SULFANYL]-4-(2-THIENYL)-3-PYRIDYL CYANIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H11FN4S2

Molecular Weight

366.4 g/mol

IUPAC Name

2-amino-6-[(2-fluorophenyl)methylsulfanyl]-4-thiophen-2-ylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C18H11FN4S2/c19-14-5-2-1-4-11(14)10-25-18-13(9-21)16(15-6-3-7-24-15)12(8-20)17(22)23-18/h1-7H,10H2,(H2,22,23)

InChI Key

KUFOZBMAJKNPCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CS3)C#N)F

Origin of Product

United States

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